![molecular formula C11H12O4 B2740039 2-(2-formyl-6-methylphenoxy)Propanoic acid CAS No. 1067225-58-4](/img/structure/B2740039.png)
2-(2-formyl-6-methylphenoxy)Propanoic acid
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Description
“2-(2-formyl-6-methylphenoxy)Propanoic acid” is a unique chemical provided to early discovery researchers . It has the empirical formula C11H12O5 and a molecular weight of 224.21 . The compound is part of a collection of unique chemicals, and Sigma-Aldrich does not collect analytical data for this product .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of “2-(2-formyl-6-methylphenoxy)Propanoic acid”. The buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The compound has the SMILES string COc1cccc(C=O)c1OC©C(O)=O and the InChI string 1S/C11H12O5/c1-7(11(13)14)16-10-8(6-12)4-3-5-9(10)15-2/h3-7H,1-2H3,(H,13,14) . These strings represent the structure of the molecule in a standard format.Safety and Hazards
Future Directions
The future directions for the study and application of “2-(2-formyl-6-methylphenoxy)Propanoic acid” are not clear due to the limited information available. It is part of a collection of unique chemicals provided to early discovery researchers, suggesting it may have potential applications in scientific research .
properties
IUPAC Name |
2-(2-formyl-6-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-3-5-9(6-12)10(7)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWYGSOEWFEGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-formyl-6-methylphenoxy)Propanoic acid |
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